4-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}pyridine
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Description
4-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}pyridine is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.17869263 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . The exact mechanism of action would depend on the specific biological activity and the exact structure of the chromene derivative.
Future Directions
Chromenes have shown promise in various areas of medicinal chemistry, and researchers are actively exploring new synthetic strategies and biological profiles for chromene derivatives . This could potentially include “4-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}pyridine”, but specific future directions would depend on the results of ongoing research.
Properties
IUPAC Name |
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-(4-pyridin-4-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-25-19-4-2-3-17-13-18(14-26-20(17)19)21(24)23-11-7-16(8-12-23)15-5-9-22-10-6-15/h2-6,9-10,16,18H,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJWJEMTGBKKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)N3CCC(CC3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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